molecular formula C18H21N3O2 B5528391 1-(3-methoxybenzoyl)-4-(2-pyridinylmethyl)piperazine

1-(3-methoxybenzoyl)-4-(2-pyridinylmethyl)piperazine

Cat. No. B5528391
M. Wt: 311.4 g/mol
InChI Key: AVIVVVBLNVVBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperazine compounds involves multi-step chemical processes, including reductive amination, amide hydrolysis, and N-alkylation. These methods are employed to construct complex structures starting from simpler molecules like pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinecarboxaldehyde (Li Guca, 2014).

Molecular Structure Analysis

Crystallographic studies and X-ray diffraction analyses are crucial for understanding the molecular structure of these compounds. They often exhibit interesting features such as pseudosymmetry, inversion twinning, and various dimensional hydrogen-bonded assemblies depending on the molecular substituents (Chayanna Harish Chinthal et al., 2021).

Chemical Reactions and Properties

These compounds participate in diverse chemical reactions, including but not limited to, the formation of hydrogen bonds, which significantly influence their chemical properties and reactivity. The type and dimensionality of these hydrogen-bonded assemblies can vary based on the molecular structure, leading to one, two, or three-dimensional supramolecular assemblies (Chayanna Harish Chinthal et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined through analytical techniques like X-ray diffraction. The physical properties are heavily influenced by the molecular structure, particularly the arrangement of hydrogen bonds and the presence of functional groups.

Chemical Properties Analysis

The chemical properties of "1-(3-methoxybenzoyl)-4-(2-pyridinylmethyl)piperazine" and its analogs can be studied through various spectroscopic methods such as NMR and mass spectrometry. These analyses provide insights into the electronic structure, functional groups, and overall chemical reactivity of the compounds. For instance, substituents on the piperazine ring and the nature of the benzoyl group significantly affect the compound's reactivity and interactions with biological targets (Li Guca, 2014).

properties

IUPAC Name

(3-methoxyphenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-7-4-5-15(13-17)18(22)21-11-9-20(10-12-21)14-16-6-2-3-8-19-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIVVVBLNVVBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.